2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
Overview
Description
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position of the pyrimidine ring.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Pyrimidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the behavior of various cell types, leading to changes in cellular activities and functions . These effects are crucial for understanding how the compound can be used in therapeutic settings and its potential impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity and adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes . Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation . These interactions are essential for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine involves the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate in the presence of absolute ethanol under ice bath conditions . The reaction is monitored using thin-layer chromatography (TLC) until the raw material is completely consumed.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, amines, and thiols. Reaction conditions often involve the use of solvents such as ethanol and the application of heat or cooling to control the reaction rate and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine include:
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a chlorine atom and a trifluoromethyl group on the pyrimidine ring can influence its electronic characteristics and interactions with other molecules, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJYYMZHEQUQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600561 | |
Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241164-09-0 | |
Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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